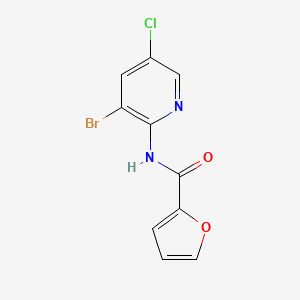

N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide

Description

N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide moiety linked to a substituted pyridine ring. This compound belongs to a broader class of carboxamide derivatives, which are frequently explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O2/c11-7-4-6(12)5-13-9(7)14-10(15)8-2-1-3-16-8/h1-5H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNQAPHAQGYMPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=C(C=N2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide typically involves the reaction of 3-bromo-5-chloro-2-pyridine with 2-furoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine or chlorine atoms.

Oxidation Reactions: Products include furanones and other oxidized derivatives.

Reduction Reactions: Products include tetrahydrofuran derivatives and other reduced forms.

Scientific Research Applications

Synthesis and Structure-Activity Relationship

The synthesis of N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide typically involves the reaction of furan derivatives with halogenated pyridines. The structure-activity relationship (SAR) studies indicate that modifications on the pyridine ring significantly influence the compound's biological activity. For instance, the introduction of halogen atoms at specific positions enhances antibacterial efficacy against resistant strains of bacteria .

Antibacterial Properties

This compound has demonstrated potent antibacterial activity, particularly against multi-drug resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. In vitro studies reveal that this compound exhibits a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics like meropenem .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Acinetobacter baumannii | 8 | 18 |

| Klebsiella pneumoniae | 16 | 15 |

| Staphylococcus aureus | 32 | 12 |

The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with critical metabolic pathways, supported by molecular docking studies that illustrate its binding affinity to bacterial targets .

Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound. Studies indicate that it may inhibit viral replication in cell cultures, particularly against RNA viruses. The compound's ability to modulate host cellular pathways involved in viral entry and replication is currently under investigation .

Case Studies

- Case Study on Antibacterial Efficacy

- Case Study on Antiviral Mechanism

Mechanism of Action

The mechanism of action of N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide and related compounds from the evidence:

Key Findings from Comparisons:

Structural Diversity: The target compound’s pyridine ring distinguishes it from phenyl-based analogs (e.g., ) and fused furopyridines (e.g., ). Pyridine’s inherent electron-deficient nature may enhance interactions with metal ions or polar residues in biological targets. Halogenation Patterns: The 3-bromo and 5-chloro substituents on the pyridine ring create a sterically hindered environment compared to mono-halogenated analogs (e.g., 4-bromophenyl in ). This could reduce reactivity in cross-coupling reactions but improve target selectivity .

Synthetic Considerations :

- Suzuki-Miyaura cross-coupling, as demonstrated in , is feasible for brominated analogs but may require optimization for the target compound due to the pyridine ring’s electronic effects. Electron-withdrawing groups (e.g., halogens) typically lower yields in such reactions .

- The absence of morpholine or methylcarbamoyl groups (cf. ) simplifies the synthesis of the target compound but may limit solubility or bioavailability.

Biological Implications: Furan-carboxamides with pyridine cores (e.g., target compound) are less explored than phenyl-based derivatives, offering novel avenues for drug discovery. Compounds with fused heterocycles (e.g., furopyridines in ) often exhibit enhanced metabolic stability, whereas dihydropyridines () are known for their calcium channel-blocking activity .

Analytical Characterization

While specific data for the target compound are unavailable, related compounds were characterized using:

Biological Activity

N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a furan ring, a carboxamide group, and a substituted pyridine moiety, positions it as a promising candidate for drug development and therapeutic applications.

- Molecular Formula : C10H7BrClN2O2

- Molecular Weight : Approximately 292.53 g/mol

- Structural Features : The compound contains a furan ring and a pyridine ring with bromine and chlorine substitutions, which contribute to its chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily in antimicrobial and antifungal domains. The following sections detail these activities, supported by data from various studies.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against drug-resistant bacteria, including:

- A. baumannii

- K. pneumoniae

- E. cloacae

- S. aureus

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against selected bacteria:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| A. baumannii | 25 | 50 |

| K. pneumoniae | 20 | 40 |

| E. cloacae | 15 | 30 |

| S. aureus | 10 | 20 |

These findings suggest that the compound can inhibit bacterial growth effectively at relatively low concentrations, making it a candidate for further exploration as an antibiotic agent.

The mechanism of action of this compound involves its interaction with specific molecular targets within bacterial cells. Studies indicate that the compound may inhibit enzymes critical for microbial growth, thereby exhibiting its antimicrobial effects. Molecular docking studies have revealed that the compound forms hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and biological activity .

Case Studies

Several case studies have explored the biological activity of this compound in detail:

- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against multidrug-resistant strains of bacteria using the agar well diffusion method. The results indicated that at a concentration of 50 mg/mL, the compound exhibited a zone of inhibition of up to 18 mm against CRAB (Carbapenem-resistant Acinetobacter baumannii), significantly outperforming standard antibiotics like meropenem .

- Docking Studies : Molecular docking simulations have been conducted to predict the binding interactions of this compound with bacterial enzymes. These studies confirmed strong interactions with key residues in the active sites of target proteins, suggesting potential pathways for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.